N-(trans-4-Aminocyclohexyl)methanesulfonamide

Description

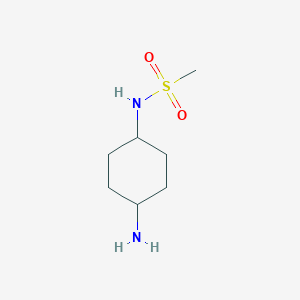

N-(trans-4-Aminocyclohexyl)methanesulfonamide (CAS 1155636-55-7) is a sulfonamide derivative characterized by a trans-4-aminocyclohexyl group attached to a methanesulfonamide moiety. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 192.28 g/mol .

Properties

IUPAC Name |

N-(4-aminocyclohexyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBSHRGPVFXDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(trans-4-Aminocyclohexyl)methanesulfonamide typically involves the reaction of trans-4-aminocyclohexanol with methanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the desired sulfonamide product. Industrial production methods may involve similar synthetic routes, optimized for large-scale production .

Chemical Reactions Analysis

N-(trans-4-Aminocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of N-(trans-4-Aminocyclohexyl)methanesulfonamide

This compound, an organic compound with the molecular formula C7H16N2O2S, is a sulfonamide derivative used in various scientific research applications. It is characterized by a nitrogen and a sulfur atom in its structure. This compound is also commonly used in scientific experiments as a substitute for the amino acid glutamate.

Chemistry

This compound serves as a building block in synthesizing more complex molecules.

Biology

It acts as a substitute for the amino acid glutamate in various biochemical assays. Its mechanism of action involves mimicking the effects of glutamate, binding to glutamate receptors, and modulating their activity, influencing cellular processes like neurotransmission and signal transduction. Studies have shown it can enhance neurotransmitter signaling by acting on glutamate receptors, making it a valuable tool in neurobiological research, especially in studies related to synaptic plasticity and cognitive functions.

Medicine

This compound is investigated for potential therapeutic effects in treating certain medical conditions. It has been explored for its potential in treating neurological disorders like epilepsy and depression, with its ability to modulate glutamate signaling possibly leading to novel treatments targeting excitatory neurotransmission.

Case Study 1: A study on neuronal cultures demonstrated that the compound could significantly alter synaptic transmission efficiency, which indicates its potential in developing drugs for enhancing cognitive function or treating cognitive deficits associated with aging.

Case Study 2: In a preclinical model of depression, the administration of this compound resulted in reduced depressive-like behaviors. These findings suggest that the compound's interaction with glutamate receptors may contribute to its antidepressant-like effects, thus warranting further investigation into its clinical efficacy.

Industry

This compound is utilized in producing specialty chemicals and materials.

Research Findings

- Neurotransmission Modulation: this compound can effectively enhance neurotransmitter signaling by acting on glutamate receptors. This property makes it a valuable tool in neurobiological research, particularly in studies related to synaptic plasticity and cognitive functions.

- Potential Therapeutic Applications: The compound has been investigated for its potential therapeutic effects in treating neurological disorders, including epilepsy and depression. Its ability to modulate glutamate signaling may provide a pathway for developing novel treatments that target excitatory neurotransmission.

- Enzyme Inhibition: Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways related to inflammation and neurodegeneration, suggesting further potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Category | Activity |

|---|---|

| Neurotransmission | Enhances neurotransmitter signaling by acting on glutamate receptors |

| Neurological Disorders | Investigated for potential therapeutic effects in treating neurological disorders, including epilepsy and depression |

| Enzyme Inhibition | May exhibit enzyme inhibition properties against enzymes involved in metabolic pathways related to inflammation and neurodegeneration |

| Synaptic Transmission | Alters synaptic transmission efficiency, indicating its role as a modulator of synaptic activity |

| Antidepressant-like effects | Demonstrated reduced depressive-like behaviors in preclinical models, suggesting its interaction with glutamate receptors may contribute to antidepressant-like effects |

Mechanism of Action

The mechanism of action of N-(trans-4-Aminocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can mimic the effects of glutamate, binding to glutamate receptors and modulating their activity. This interaction can influence various cellular processes, including neurotransmission and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(trans-4-Aminocyclohexyl)methanesulfonamide and its analogs:

Key Observations:

- Substituent Effects: Methoxy (in ) and phenoxy (in ) groups on aromatic rings alter electronic properties, affecting solubility and receptor binding. For example, methoxy groups enhance electron density, favoring interactions with electrophilic targets.

- Molecular Weight: Bulkier analogs (e.g., phenoxy derivative ) exceed 250 g/mol, which may reduce oral bioavailability under Lipinski’s rule of five.

Spectroscopic and Analytical Comparisons

NMR and IR Spectroscopy :

- highlights that methylphenyl methanesulfonamides exhibit distinct NMR chemical shifts (e.g., δ ~2.4 ppm for methyl groups) and IR absorption bands (e.g., S=O stretching at ~1150–1350 cm⁻¹) . The cyclohexyl group in the target compound would show characteristic axial/equatorial proton splitting in ¹H NMR.

- details analytical methods (e.g., ¹H/¹³C NMR, FT-IR, HPLC) applicable to sulfonamides, suggesting similar protocols could validate the target compound’s purity .

Crystallographic Data :

- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide () was structurally resolved via X-ray crystallography, revealing planar sulfonamide groups and intermolecular hydrogen bonds. Such data are absent for the target compound but could predict its solid-state behavior.

Biological Activity

N-(trans-4-Aminocyclohexyl)methanesulfonamide, with the molecular formula C7H16N2O2S, is a sulfonamide derivative that has garnered attention for its biological activity, particularly as a substitute for the amino acid glutamate in various biochemical assays. This compound is synthesized through the reaction of trans-4-aminocyclohexanol with methanesulfonyl chloride under basic conditions, leading to its application in both scientific research and potential therapeutic contexts.

The primary mechanism of action for this compound involves its ability to mimic glutamate, allowing it to bind to glutamate receptors. This interaction modulates neurotransmission and signal transduction pathways, which are critical for various cellular processes. The compound's structural characteristics enable it to influence neuronal activity and potentially provide therapeutic benefits in neurological conditions.

Research Findings

- Neurotransmission Modulation : Studies have demonstrated that this compound can effectively enhance neurotransmitter signaling by acting on glutamate receptors. This property makes it a valuable tool in neurobiological research, particularly in studies related to synaptic plasticity and cognitive functions.

- Potential Therapeutic Applications : The compound has been investigated for its potential therapeutic effects in treating neurological disorders, including epilepsy and depression. Its ability to modulate glutamate signaling may provide a pathway for developing novel treatments that target excitatory neurotransmission.

- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways related to inflammation and neurodegeneration. This suggests further potential applications in treating inflammatory diseases.

Case Studies

- Case Study 1 : A study investigating the effects of this compound on neuronal cultures showed significant alterations in synaptic transmission efficiency, indicating its role as a modulator of synaptic activity. The results highlighted its potential use in developing drugs aimed at enhancing cognitive function or treating cognitive deficits associated with aging.

- Case Study 2 : In a preclinical model of depression, administration of this compound resulted in reduced depressive-like behaviors. The findings suggest that the compound's interaction with glutamate receptors may contribute to its antidepressant-like effects, warranting further investigation into its clinical efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methodologies for synthesizing N-(trans-4-Aminocyclohexyl)methanesulfonamide, and how can reaction conditions be optimized?

Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution between methanesulfonyl chloride and trans-4-aminocyclohexanol under anhydrous conditions. A typical procedure involves refluxing in dichloromethane with a tertiary amine (e.g., triethylamine) to scavenge HCl byproducts. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and maintaining temperatures between 0–5°C during initial mixing to minimize side reactions .

- Purification : Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) .

- Characterization : Confirm structure and purity using -NMR (e.g., δ 1.4–2.1 ppm for cyclohexyl protons), -NMR, and FT-IR (S=O stretching at 1150–1350 cm) .

Basic: How can researchers validate the purity and stability of this compound under varying storage conditions?

Answer:

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 210–230 nm. Purity thresholds >98% are recommended for biological assays. Impurity profiling identifies residual solvents (GC-MS) or unreacted starting materials .

- Stability Studies : Conduct accelerated degradation tests under stress conditions (40°C/75% RH for 4 weeks). Monitor hydrolysis (e.g., free amine formation via LC-MS) and oxidation (H₂O₂ exposure). Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced: What strategies are effective for resolving contradictory data in biological activity studies involving this compound?

Answer:

- Mechanistic Validation : If conflicting results arise in enzyme inhibition assays (e.g., COX-2 inhibition vs. null activity), validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity directly .

- Cellular Context : Account for cell-line-specific metabolic differences. For example, in cancer models (e.g., oral squamous cell carcinoma), confirm compound permeability via LC-MS quantification of intracellular concentrations .

- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize discrepancies .

Advanced: How can researchers investigate the coordination chemistry of this compound with transition metals?

Answer:

- Metal Complex Synthesis : React the compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C. Monitor complexation via UV-Vis (d-d transitions) and FT-IR shifts in sulfonamide S=O and N-H vibrations .

- Structural Elucidation : Use single-crystal X-ray diffraction (e.g., trans-cyclohexyl conformation analysis) and EPR for paramagnetic metals (e.g., Cu²⁺). Assign geometry (octahedral vs. square planar) based on ligand field splitting patterns .

Advanced: What analytical techniques are critical for detecting trace degradation products in long-term stability studies?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., hydrolyzed amine or sulfonic acid derivatives) with ppm mass accuracy. Use electrospray ionization (ESI+) for protonated adducts .

- NMR Relaxometry : Detect amorphous vs. crystalline degradation phases via relaxation times. Pair with powder XRD to confirm polymorphic transitions .

- Forced Degradation : Expose samples to UV light (ICH Q1B guidelines) and acidic/alkaline conditions. Quantify degradation kinetics using Arrhenius plots for shelf-life predictions .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

- QSAR Modeling : Train models on existing sulfonamide datasets to predict logP (target <3 for blood-brain barrier penetration) and pKa (8–10 for optimal solubility). Use Schrödinger’s QikProp or MOE for ADME profiling .

- Docking Studies : Simulate binding to target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Arg120, Tyr355) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.